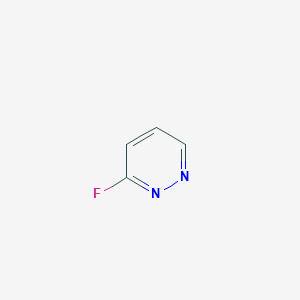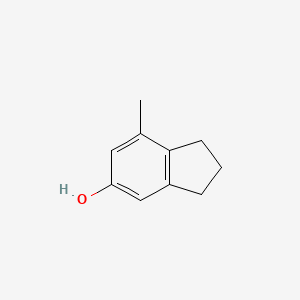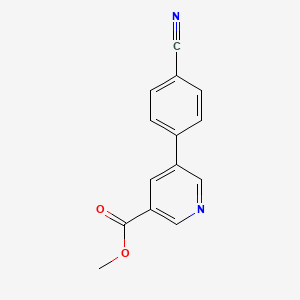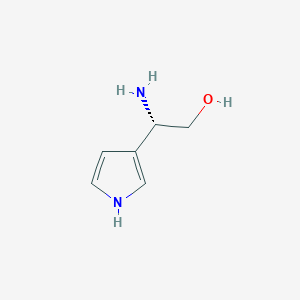
Formamide, N,N-dimethyl-, hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N,N-dimethyl-, hydrofluoride is a chemical compound with the molecular formula C3H7NO. It is a derivative of formamide where two hydrogen atoms are replaced by methyl groups, and it is further modified by the addition of a hydrofluoride group. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamide, N,N-dimethyl-, hydrofluoride can be synthesized through the reaction of formamide with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where formamide is reacted with methylating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Formamide, N,N-dimethyl-, hydrofluoride undergoes various chemical reactions including:
Oxidation: It can be oxidized to form N,N-dimethylformamide oxide.
Reduction: It can be reduced to form N,N-dimethylamine.
Substitution: It can participate in nucleophilic substitution reactions where the hydrofluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used under mild to moderate conditions.
Major Products:
Oxidation: N,N-dimethylformamide oxide.
Reduction: N,N-dimethylamine.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
Formamide, N,N-dimethyl-, hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of protein folding and denaturation due to its ability to disrupt hydrogen bonds.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of resins, plastics, and other polymeric materials.
Mechanism of Action
The mechanism of action of Formamide, N,N-dimethyl-, hydrofluoride involves its ability to act as a polar aprotic solvent, facilitating various chemical reactions by stabilizing transition states and intermediates. It can also interact with biological molecules through hydrogen bonding and dipole-dipole interactions, affecting their structure and function.
Comparison with Similar Compounds
N,N-Dimethylformamide: Similar in structure but lacks the hydrofluoride group.
N-Methylformamide: Contains only one methyl group.
Formamide: The parent compound with no methyl groups.
Uniqueness: Formamide, N,N-dimethyl-, hydrofluoride is unique due to the presence of both methyl groups and the hydrofluoride group, which impart distinct chemical and physical properties. This makes it more versatile in certain chemical reactions and industrial applications compared to its analogs.
Properties
CAS No. |
61856-32-4 |
|---|---|
Molecular Formula |
C3H8FNO |
Molecular Weight |
93.10 g/mol |
IUPAC Name |
N,N-dimethylformamide;hydrofluoride |
InChI |
InChI=1S/C3H7NO.FH/c1-4(2)3-5;/h3H,1-2H3;1H |
InChI Key |
HSUXKCIDXHKULN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=O.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)




![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)




![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)


